4-({[7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide
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Overview
Description
This compound is a mouthful, but its structure reveals its significance. Let’s break it down:
Chemical Name: 4-({[7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide
CAS Number: Notably, this compound lacks a snappy acronym!
Molecular Formula: CHFNOS
Molecular Weight: 472.49 g/mol
Now, let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthetic routes to this compound involve intricate steps. One common approach starts with 4-hydroxybenzaldehyde and proceeds through several transformations. For example, it can be synthesized via a hydrazone formation reaction with 7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylamine . The exact conditions and reagents depend on the specific synthetic pathway.
Industrial Production:: While not widely produced industrially, research laboratories and pharmaceutical companies may synthesize it for targeted studies.
Chemical Reactions Analysis
Reactivity:: This compound participates in various reactions:
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction processes are feasible.
Substitution: Substituent modifications are possible.
Common Reagents:: Reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
Major Products:: The products depend on reaction conditions. Functional group modifications, such as sulfonamide substitutions, are typical.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Organic Synthesis: It serves as a building block for more complex molecules.
Enzyme Inhibition: Investigated for inhibiting specific enzymes.
Anticancer Properties: Under scrutiny for potential anticancer effects.
Pharmaceuticals: Its derivatives may find applications in drug development.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are ongoing.
Comparison with Similar Compounds
While this compound stands out for its intricate structure, similar compounds include:
- 4-Hydroxybenzaldehyde hydrazone
- Other purine-based sulfonamides
Properties
Molecular Formula |
C21H21FN6O4S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
4-[[[7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21FN6O4S/c1-26-18-17(19(29)27(2)21(26)30)28(12-14-3-7-15(22)8-4-14)20(25-18)24-11-13-5-9-16(10-6-13)33(23,31)32/h3-10H,11-12H2,1-2H3,(H,24,25)(H2,23,31,32) |
InChI Key |
VPXBYSYRRFPCQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=C(C=C3)S(=O)(=O)N)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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